

An In-depth Technical Guide to CAS Number 145485-31-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Iodo-1-tetralone

Cat. No.: B131972

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of the compound associated with CAS number 145485-31-0.

Clarification of Compound Identity: The CAS number 145485-31-0 corresponds to the chemical compound 7-Iodo-3,4-dihydroronaphthalen-1(2H)-one. It is important to note that this is a distinct chemical entity from other complex molecules that may have been searched for in conjunction with this CAS number. This guide will focus exclusively on the properties and data related to 7-Iodo-3,4-dihydroronaphthalen-1(2H)-one.

Core Chemical Properties

7-Iodo-3,4-dihydroronaphthalen-1(2H)-one is a halogenated derivative of tetralone. Tetralones are bicyclic aromatic ketones that serve as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The presence of an iodine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

The key physicochemical properties of 7-Iodo-3,4-dihydroronaphthalen-1(2H)-one are summarized in the table below.

Property	Value	Source(s)
CAS Number	145485-31-0	[1]
Molecular Formula	C ₁₀ H ₉ IO	[1]
Molecular Weight	272.08 g/mol	[1]
IUPAC Name	7-iodo-3,4-dihydronaphthalen-1(2H)-one	[2]
Synonyms	7-iodo-1-tetralone	[2]
Density	1.757 g/cm ³ (predicted)	[2]
Boiling Point	333.35 °C at 760 mmHg (predicted)	[2]
Flash Point	155.40 °C (predicted)	[2]
Solubility	Very slightly soluble in water (0.14 g/L at 25°C, predicted)	[2]
LogP	2.81 (predicted)	[2]

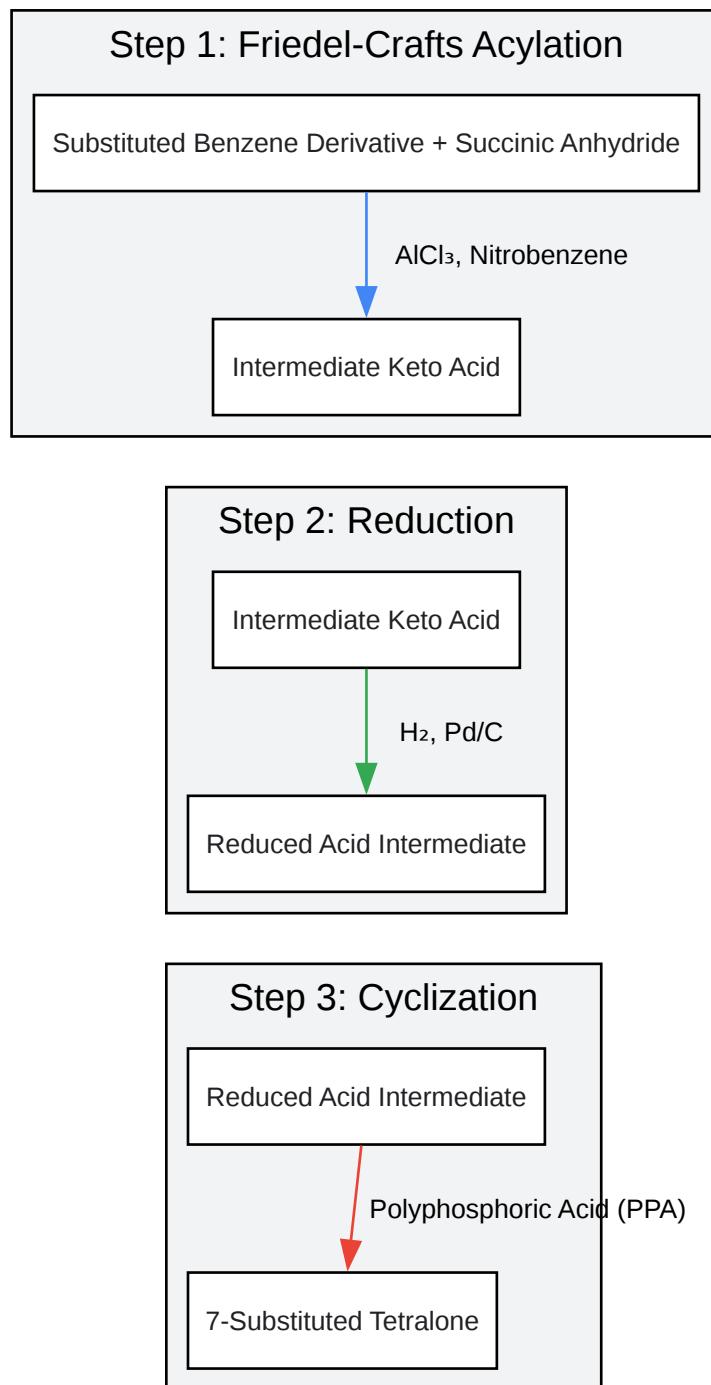
Suppliers

7-Iodo-3,4-dihydronaphthalen-1(2H)-one is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities may vary by supplier. A partial list of suppliers includes:

- Sigma-Aldrich[\[1\]](#)
- BLDpharm
- Capot Chemical[\[1\]](#)
- Fluorochem
- Howei Pharm[\[3\]](#)
- Laibo Chem

- Shanghai Aocheng Biological Technology Co., Ltd.
- Angene International Limited
- Alfa Chemistry

Experimental Protocols


While specific experimental protocols for 7-iodo-3,4-dihydronaphthalen-1(2H)-one are not extensively detailed in publicly available literature, its synthesis would follow established methods for the preparation of substituted tetralones. A general and representative synthetic approach for a related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is described in the literature and can be adapted.^[4] This multi-step synthesis provides a logical workflow for the production of such compounds.

Representative Synthetic Workflow for a 7-Substituted Tetralone Derivative:

- Friedel-Crafts Acylation: A substituted benzene derivative (in this case, an iodo-substituted anisole analogue) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, and a suitable solvent like nitrobenzene. This reaction forms an intermediate keto acid.
- Reduction of the Keto Group: The keto group of the intermediate is reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- Cyclization: The resulting acid is then cyclized to form the tetralone ring. This is typically achieved by treatment with a strong acid, such as polyphosphoric acid (PPA).

The following diagram illustrates this general synthetic workflow.

General Synthetic Workflow for 7-Substituted Tetralones

[Click to download full resolution via product page](#)

Caption: General three-step synthesis of a 7-substituted tetralone.

Biological Activity and Signaling Pathways

Based on available scientific literature, 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as a chemical intermediate in organic synthesis. There is no significant body of research detailing its specific biological activities or its direct involvement in any signaling pathways. The parent molecule, 3,4-dihydronaphthalen-1-one, is broadly categorized as a biochemical reagent for life science research, but this does not imply a specific biological function.^[5]

Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided. Researchers interested in the biological effects of novel compounds synthesized from this intermediate would need to conduct their own *in vitro* and *in vivo* studies to determine any such activities.

Safety and Handling

Detailed safety data for 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is not universally available, and a material safety data sheet (MSDS) should be consulted from the specific supplier. As a general precaution for a halogenated organic compound of this type, it should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be incompatible with strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal risk assessment or supplier-provided safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Iodo-3,4-dihydronaphthalen-1(2H)-one [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 145485-31-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131972#cas-number-145485-31-0-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com